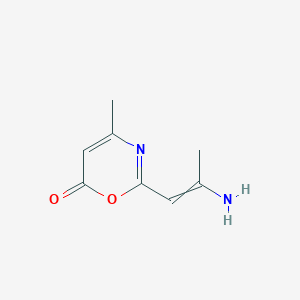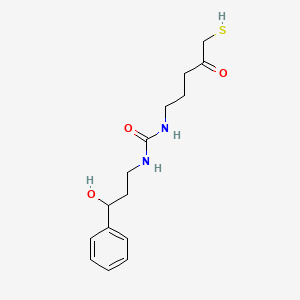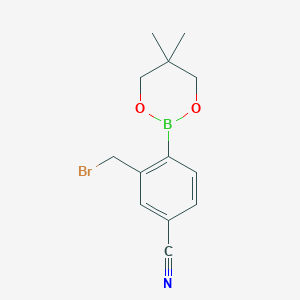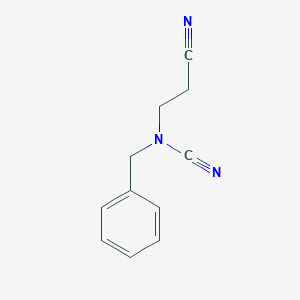
Benzyl(2-cyanoethyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-cyanoethyl)cyanamide is an organic compound characterized by the presence of a benzyl group attached to a cyanamide moiety through a 2-cyanoethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-cyanoethyl)cyanamide typically involves the reaction of benzylamine with 2-cyanoethyl cyanamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl(2-cyanoethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Benzyl(2-cyanoethyl)carboxamide.
Reduction: Benzyl(2-aminoethyl)cyanamide.
Substitution: Benzyl(2-cyanoethyl)substituted derivatives.
Scientific Research Applications
Benzyl(2-cyanoethyl)cyanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl(2-cyanoethyl)cyanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Benzylcyanamide: Similar structure but lacks the 2-cyanoethyl linker.
2-Cyanoethylcyanamide: Lacks the benzyl group.
Benzyl(2-aminoethyl)cyanamide: Reduced form of Benzyl(2-cyanoethyl)cyanamide.
Properties
CAS No. |
651718-08-0 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
benzyl(2-cyanoethyl)cyanamide |
InChI |
InChI=1S/C11H11N3/c12-7-4-8-14(10-13)9-11-5-2-1-3-6-11/h1-3,5-6H,4,8-9H2 |
InChI Key |
PPVIWZXXNHIDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)


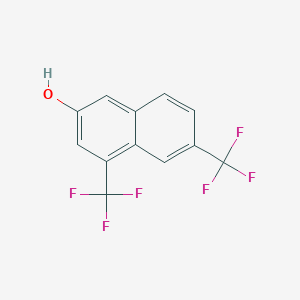
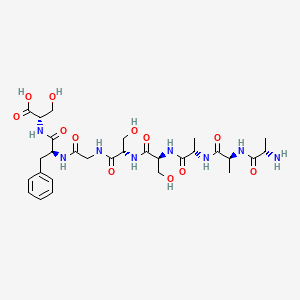
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)

